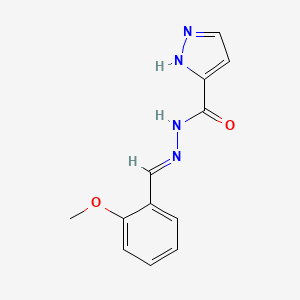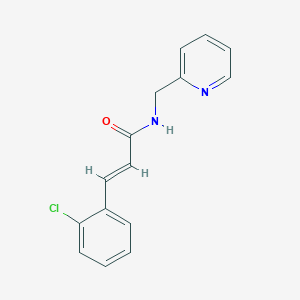
N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as MPCH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrazole derivatives and has been studied for its various biological activities.
Wirkmechanismus
The mechanism of action of N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways, such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Bcl-2 protein.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. This compound has also been shown to increase the levels of antioxidant enzymes, such as SOD and CAT, and decrease the levels of oxidative stress markers, such as MDA and ROS. In addition, this compound has been shown to inhibit the proliferation and migration of cancer cells and induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. It is readily available and easy to synthesize. It exhibits good stability and solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations as well. It has poor bioavailability and requires high doses to achieve therapeutic effects. It also has low selectivity and may exhibit off-target effects.
Zukünftige Richtungen
There are several future directions for the research on N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide. One of the potential applications of this compound is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further studies are needed to investigate the mechanism of action of this compound in these disorders and to optimize its pharmacokinetic properties. Another potential application of this compound is in the development of novel anticancer agents. Future studies should focus on the optimization of the chemical structure of this compound to improve its selectivity and efficacy against cancer cells. Finally, this compound can also be explored for its potential use as a diagnostic agent for various diseases. Future studies should focus on the development of imaging agents based on this compound for the detection and monitoring of diseases.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. The synthesis of this compound is relatively easy, and it has good stability and solubility in various solvents. However, it has some limitations, such as poor bioavailability and low selectivity. Future studies should focus on the optimization of the pharmacokinetic properties and chemical structure of this compound for its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 2-methoxybenzaldehyde and hydrazine hydrate with 1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid. The product is obtained in good yield and purity and can be further characterized by various spectroscopic techniques, such as IR, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. This compound has also been studied for its potential use as a diagnostic agent for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-11-5-3-2-4-9(11)8-14-16-12(17)10-6-7-13-15-10/h2-8H,1H3,(H,13,15)(H,16,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLAQQUMYZCNGN-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)



![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)
![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)
![N-benzyl-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5808242.png)

![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)